

CAS number and molecular structure of (4-Fluorophenylthio)propan-2-one

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Compound of Interest

Compound Name: (4-Fluorophenylthio)propan-2-one

Cat. No.: B1301891

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Technical Guide: (4-Fluorophenylthio)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluorophenylthio)propan-2-one, with the CAS number 2968-13-0, is a sulfur-containing organic compound.^{[1][2][3][4][5]} Its structure, featuring a fluorinated phenyl ring linked by a thioether to a propanone backbone, makes it an interesting candidate for various applications in chemical synthesis and potentially in drug discovery. The presence of a fluorine atom can modulate the lipophilicity, metabolic stability, and binding affinity of a molecule, while the thioether and ketone functionalities offer versatile handles for further chemical modifications.

This technical guide provides a summary of the known properties, a plausible synthetic route, and predicted analytical data for **(4-Fluorophenylthio)propan-2-one** to serve as a resource for researchers.

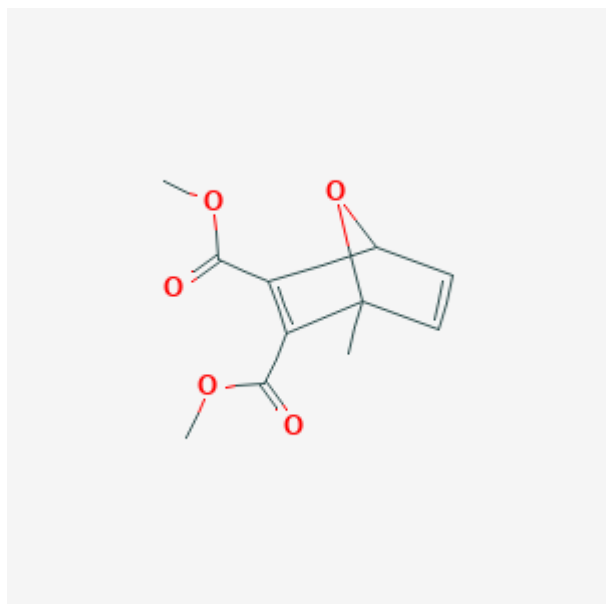
Chemical and Physical Properties

The key identifying and physical properties of **(4-Fluorophenylthio)propan-2-one** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	2968-13-0	[1][2][3][4][5]
Molecular Formula	C ₉ H ₉ FOS	[1][3]
Molecular Weight	184.23 g/mol	[1][3]
Boiling Point	100-103 °C / 1 torr	[1]
SMILES	<chem>CC(=O)CSC1=CC=C(F)C=C1</chem>	
IUPAC Name	1-((4-fluorophenyl)thio)propan-2-one	

Molecular Structure

The 2D molecular structure of **(4-Fluorophenylthio)propan-2-one** is depicted below:



Synthesis

While specific literature detailing the synthesis of **(4-Fluorophenylthio)propan-2-one** is not readily available, a common and effective method for preparing arylthio ketones is through the nucleophilic substitution reaction between a thiophenol and an α -halo ketone. In this case, the reaction would involve 4-fluorothiophenol and chloroacetone.

Proposed Experimental Protocol

The following is a generalized, plausible protocol for the synthesis of **(4-Fluorophenylthio)propan-2-one**:

Materials:

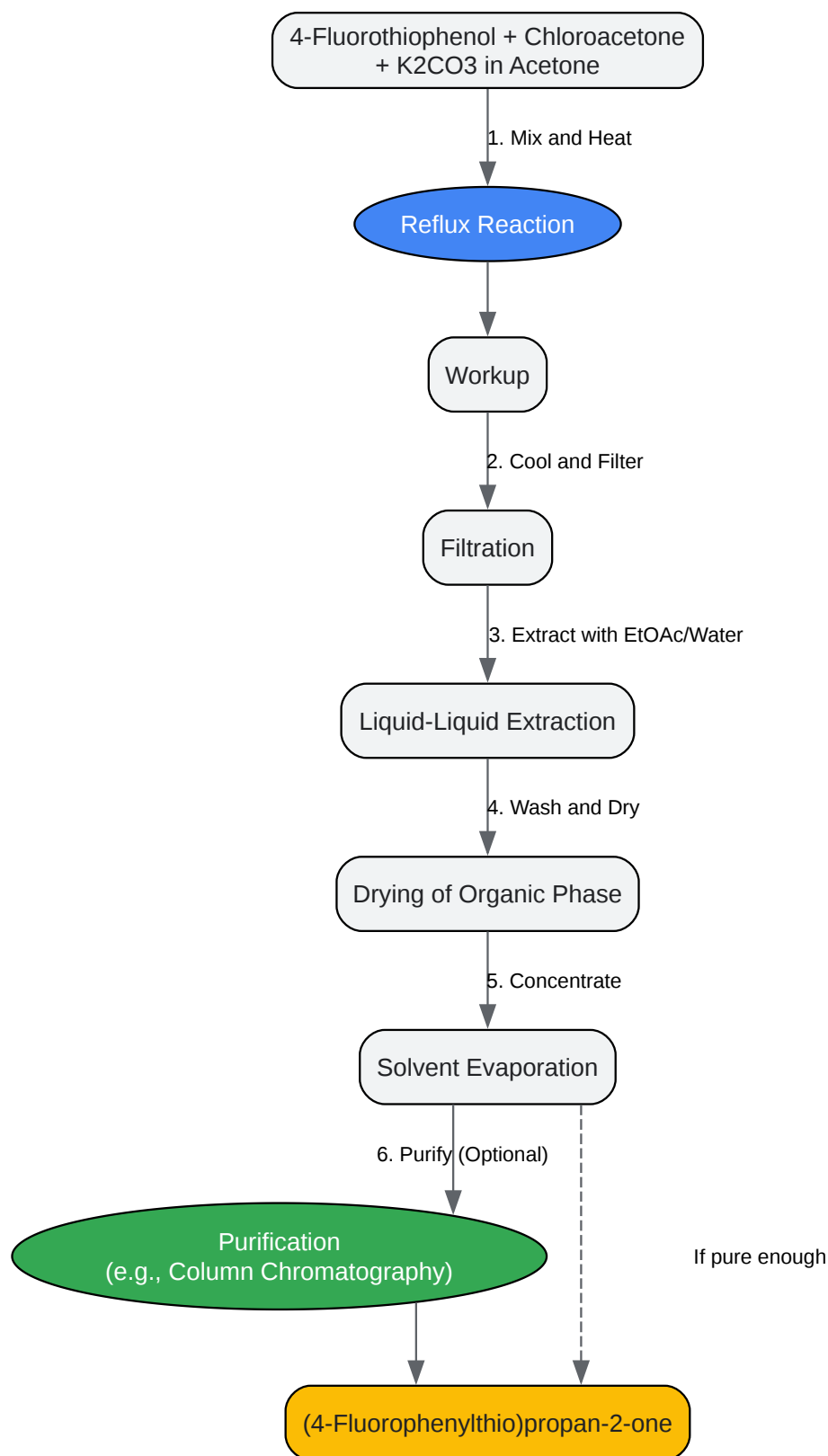
- 4-Fluorothiophenol
- Chloroacetone
- Potassium carbonate (or another suitable base like sodium hydroxide)
- Acetone (or another suitable polar aprotic solvent like acetonitrile)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Deionized water

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorothiophenol (1.0 equivalent) and acetone.
- Add potassium carbonate (1.5 equivalents) to the solution.
- Stir the mixture at room temperature for 15-20 minutes.
- Slowly add chloroacetone (1.1 equivalents) dropwise to the stirring mixture.
- After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

- Filter the solid precipitate (inorganic salts) and wash it with a small amount of acetone.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the resulting crude product in ethyl acetate and wash it with deionized water followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **(4-Fluorophenylthio)propan-2-one**.
- The crude product can be further purified by flash column chromatography on silica gel if necessary.

Synthesis Workflow Diagram



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Caption: Proposed workflow for the synthesis of **(4-Fluorophenylthio)propan-2-one**.

Predicted Spectroscopic Data

As of the last search, detailed experimental spectroscopic data for **(4-Fluorophenylthio)propan-2-one** is not available in the public domain. The following table provides predicted data based on the known structure and typical chemical shifts and fragmentation patterns for the functional groups present.

Technique	Predicted Data
¹ H NMR	- Aromatic protons (AA'BB' system): ~7.0-7.5 ppm (multiplet, 4H)- Methylene protons (-S-CH ₂ -): ~3.7 ppm (singlet, 2H)- Methyl protons (-C(O)-CH ₃): ~2.2 ppm (singlet, 3H)
¹³ C NMR	- Carbonyl carbon (C=O): ~205 ppm- Aromatic carbons: ~115-165 ppm (including C-F and C-S carbons)- Methylene carbon (-S-CH ₂ -): ~45 ppm- Methyl carbon (-C(O)-CH ₃): ~30 ppm
IR Spectroscopy	- Strong C=O stretch: ~1715 cm ⁻¹ - Aromatic C=C stretches: ~1600-1450 cm ⁻¹ - C-F stretch: ~1230 cm ⁻¹ - C-H stretches (aromatic and aliphatic): ~3100-2850 cm ⁻¹
Mass Spectrometry (EI)	- Molecular ion (M ⁺): m/z = 184- Fragment from cleavage of C-S bond: m/z = 127 (fluorophenylthio cation)- Fragment from McLafferty rearrangement (if applicable) or other cleavages leading to smaller fragments.

Biological Activity and Potential Applications

Currently, there is no specific information in the reviewed literature regarding the biological activity or signaling pathway modulation of **(4-Fluorophenylthio)propan-2-one**. However, structurally related arylthio compounds have been investigated for a variety of biological activities. For instance, some derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one have been evaluated for their cytotoxic effects against cancer cell lines.^[6] Additionally, other sulfur-

containing small molecules are known to possess a wide range of biological properties, including antibacterial, antioxidant, and anti-inflammatory activities.[7]

Given its structure, **(4-Fluorophenylthio)propan-2-one** could be a valuable intermediate for the synthesis of more complex molecules for biological screening. The ketone functionality can be readily modified, for example, through reduction, oxidation, or condensation reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies. Researchers in drug development could consider this compound as a scaffold for developing novel therapeutic agents.

Conclusion

(4-Fluorophenylthio)propan-2-one is a readily synthesizable compound with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, a likely synthetic method, and predicted analytical data to facilitate further research and development. The lack of published biological data highlights an opportunity for new investigations into the potential therapeutic applications of this and related compounds.

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